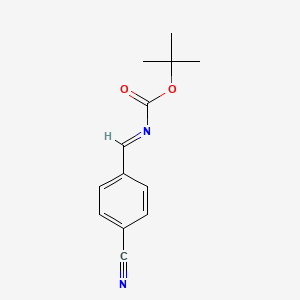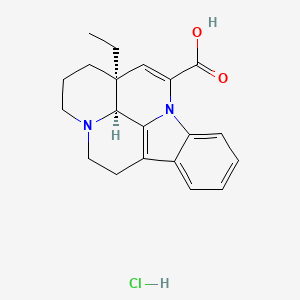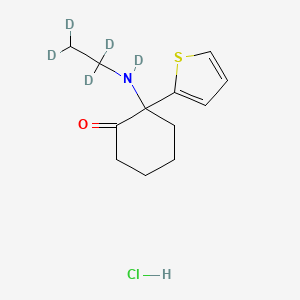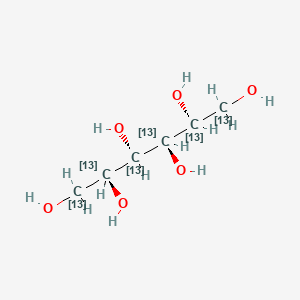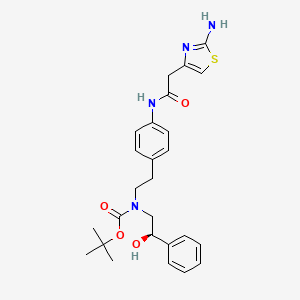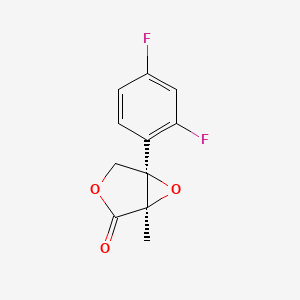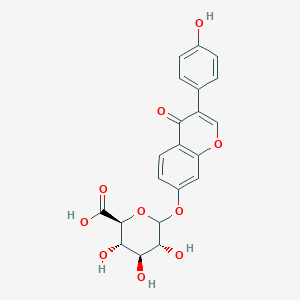
Formononetin-B-D-glucuronide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formononetin-B-D-glucuronide sodium salt is a bioactive derivative originating from formononetin . Formononetin is an isoflavone occurring naturally in numerous plant species . This compound is used in the research of osteoporosis and estrogen-related disorders . It has a molecular formula of C22H20O10 and a molecular weight of 444.39.
Synthesis Analysis
The synthesis of Formononetin-B-D-glucuronide sodium salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction plays a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .Molecular Structure Analysis
Formononetin, the parent compound of Formononetin-B-D-glucuronide sodium salt, is an O-methylated isoflavone . It predominantly occurs in leguminous plants and Fabaceae, particularly in beans, such as green beans, lima beans, soy, and many others, as the free aglycone or in form of its glucoside ononin .Chemical Reactions Analysis
Formononetin-B-D-glucuronide sodium salt is involved in various chemical reactions. One of the key enzymes involved in these reactions is β-glucuronidase (β-GLU), a hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .Physical And Chemical Properties Analysis
Formononetin-B-D-glucuronide sodium salt has a molecular formula of C22H20O10 and a molecular weight of 444.39. More detailed physical and chemical properties may be available from manufacturers or chemical databases.Applications De Recherche Scientifique
Analytical Chemistry
Summary of the Application
Formononetin-B-D-glucuronide sodium salt can be used by researchers and analysts to develop and validate analytical methods .
Methods of Application
This compound ensures the accurate identification, quantification, and characterization of related isoflavone derivatives in complex matrices, such as botanical extracts or biological samples .
Results or Outcomes
While the specific results or outcomes may vary depending on the exact experimental setup and the samples being analyzed, the use of Formononetin-B-D-glucuronide sodium salt can enhance the accuracy and reliability of analytical methods .
Medical Research
Summary of the Application
Formononetin-B-D-glucuronide sodium salt is a bioactive derivative originating from formononetin, an isoflavone occurring naturally in numerous plant species . It is used in the research of osteoporosis and estrogen-related disorders .
Methods of Application
While the specific methods of application can vary depending on the exact nature of the research, it typically involves the use of this compound in laboratory experiments to study its effects on cells or organisms .
Results or Outcomes
The specific results or outcomes can vary widely depending on the exact nature of the research. However, the use of Formononetin-B-D-glucuronide sodium salt can contribute to a better understanding of osteoporosis and estrogen-related disorders .
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBOZXVZLENRZ-DAZJWRSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formononetin-B-D-glucuronide sodium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


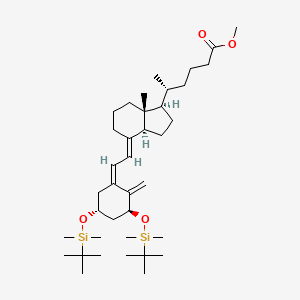
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
